molecular formula C12H7ClF3N5S B2845097 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine CAS No. 338420-97-6

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine

Cat. No.: B2845097
CAS No.: 338420-97-6
M. Wt: 345.73
InChI Key: VMTSMLIEVXSSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyridine, triazole, and pyrimidine rings. The presence of chlorine, trifluoromethyl, and methylsulfanyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The reaction conditions often include the use of strong bases, such as n-butyllithium, and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and distillation-based separation are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxide and sulfone derivatives, amines, and various substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activity

The compound 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H13ClF3N3SC_{15}H_{13}ClF_3N_3S, with a molecular weight of approximately 363.79 g/mol. It exhibits a melting point range of 149-151 °C . The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique properties and biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, derivatives such as WS-898 have been shown to inhibit P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer cells. WS-898 demonstrated an IC50 value of 5.0 nM against drug-resistant cell lines, significantly enhancing the efficacy of paclitaxel in vivo without evident toxicity . This suggests that compounds like this compound may similarly influence drug resistance mechanisms.

Anti-inflammatory Activity

The compound's structural analogs have shown promising anti-inflammatory effects. In particular, studies on pyrimidine derivatives indicated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This activity suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. The introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against specific targets such as COX enzymes and ABCB1. Furthermore, the methylsulfanyl group appears to play a role in modulating solubility and bioavailability .

Case Studies and Experimental Findings

Study Biological Activity Findings
Study 1AnticancerWS-898 reduced paclitaxel resistance in SW620/Ad300 cells (IC50 = 5.0 nM) .
Study 2Anti-inflammatoryDerivatives showed IC50 values against COX-2 comparable to celecoxib (0.04 μmol) .
Study 3SAR AnalysisElectron-withdrawing groups increased potency against ABCB1 and COX enzymes .

Properties

IUPAC Name

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-18-3-6(5-21(10)20-11)9-8(13)2-7(4-17-9)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTSMLIEVXSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.